N-acetyl-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
It is a white to off-white solid with a molecular formula of C8H10N2O3S and a molecular weight of 214.24 g/mol . This compound is slightly soluble in water and has a melting point of 214-217°C . It is primarily used in the pharmaceutical industry due to its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-N-(4-sulfamoylphenyl)acetamide can be synthesized through the acylation of 4-aminosulfanilamide. The process involves the reaction of 4-aminosulfanilamide with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-acetyl-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme inhibition and protein binding.
Medicine: Due to its antimicrobial properties, it is used in the development of antibacterial and antifungal agents.
Mechanism of Action
The antimicrobial activity of N-acetyl-N-(4-sulfamoylphenyl)acetamide is primarily due to its ability to inhibit the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylphenyl)acetamide
- N-(4-acetylphenylsulfonamide)
- N-(4-benzylsulfonamide)phenylacetamide
Uniqueness
N-acetyl-N-(4-sulfamoylphenyl)acetamide is unique due to its specific structure, which allows it to effectively inhibit dihydropteroate synthase. This makes it a valuable compound in the development of antimicrobial agents. Its acetyl group also provides additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with varying biological activities .
Properties
IUPAC Name |
N-acetyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-7(13)12(8(2)14)9-3-5-10(6-4-9)17(11,15)16/h3-6H,1-2H3,(H2,11,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAHRDDSCJGHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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